neurotoxin I, Stichodactyla helianthus
Description
Biological Source and Ecological Context of Stichodactyla helianthus
Stichodactyla helianthus, commonly designated as the Caribbean sun anemone or sun anemone, serves as the biological source of neurotoxin I and represents a prominent member of the family Stichodactylidae within the cnidarian phylum. The species name derives from Greek etymology, where "helianthus" combines the Greek words helios meaning sun and anthos meaning flower, reflecting the organism's distinctive morphological appearance.
The ecological distribution of Stichodactyla helianthus encompasses predominantly the Caribbean Sea and Western Atlantic Ocean regions, with documented populations extending along the coastlines of the United States, Canada, Costa Rica, and Belize. These marine organisms demonstrate a preference for shallow aquatic environments, typically inhabiting depths ranging from one to ten meters in areas characterized by mild to strong water currents. The species exhibits an epibenthic lifestyle, establishing residence on rocky substrates and coral reef formations where they may occur as solitary individuals or form dense aggregations.
Morphologically, Stichodactyla helianthus specimens are characterized as large, sessile, carpet-like sea anemones that achieve diameters ranging from 10 to 20 centimeters. The organisms display color variations encompassing shades of golden brown, yellow, and green, with their flattened oral disc covered by numerous short, stubby tentacles measuring approximately 6 millimeters in length. These tentacles are densely populated with nematocysts, specialized stinging cells that serve crucial roles in predation and defensive mechanisms through the secretion of various bioactive compounds, including neurotoxin I.
The taxonomic classification places Stichodactyla helianthus within the domain Eukaryota, kingdom Animalia, phylum Cnidaria, subphylum Anthozoa, class Hexacorallia, order Actiniaria, family Stichodactylidae, and genus Stichodactyla. This classification reflects the organism's position among the carpet anemones, a group distinguished by their distinctive flattened morphology and substrate-adherent lifestyle patterns.
Historical Discovery and Nomenclature of Neurotoxin I
The initial discovery and characterization of neurotoxin I from Stichodactyla helianthus emerged from systematic investigations of marine natural products conducted during the latter portion of the twentieth century. Historical documentation indicates that the polypeptide neurotoxin, designated as neurotoxin I or Sh I, was successfully isolated from aqueous exudates obtained from frozen and thawed specimens of Stichodactyla helianthus collected from Caribbean waters.
The purification process employed multiple chromatographic techniques including G-50 Sephadex gel filtration, phosphocellulose chromatography, and sulfopropyl-Sephadex chromatography to achieve homogeneity of the bioactive compound. Molecular characterization revealed that neurotoxin I possesses a molecular weight of 5,200 daltons and exhibits an isoelectric point of 8.3, indicating the basic nature of this polypeptide.
Structural analysis through automatic Edman degradation sequences of the reduced and carboxymethylated neurotoxin I, along with peptide fragments generated through clostripain, staphylococcal protease, and cyanogen bromide digestion, established the complete amino acid sequence of this bioactive compound. The determined sequence demonstrates significant structural conservation with related sea anemone neurotoxins, particularly those originating from other members of the Stichodactylidae family.
Further investigations revealed the existence of structural variants of neurotoxin I, with documentation of a 48-amino acid residue form that demonstrates binding affinity for neuronal voltage-gated sodium channels. This variant, designated as ShN I in some literature, represents a type 2 sea anemone toxin that delays sodium channel inactivation in lobster olfactory soma preparations.
Taxonomic Classification of Sea Anemone Neurotoxins
Sea anemone neurotoxins, including neurotoxin I from Stichodactyla helianthus, constitute a diverse family of bioactive polypeptides that can be systematically classified based on their molecular targets, structural characteristics, and functional properties. The taxonomic organization of these compounds reflects their evolutionary relationships and mechanistic diversity within the broader context of cnidarian venom systems.
The primary classification framework divides sea anemone neurotoxins into distinct functional categories based on their ion channel selectivity. The two major divisions encompass sodium channel-targeting neurotoxins and potassium channel-targeting neurotoxins, each demonstrating specific binding properties and physiological effects on their respective molecular targets.
Sodium channel neurotoxins, which include neurotoxin I from Stichodactyla helianthus, are further subdivided into three distinct types based on their amino acid sequence homology and structural characteristics. Type 1 neurotoxins represent the most abundant category, with 33 documented variants identified across various sea anemone species. Type 2 neurotoxins, which include neurotoxin I variants, comprise a smaller group with 9 characterized members. These classifications reflect significant structural conservation within each type while maintaining functional diversity across the broader family.
| Neurotoxin Classification | Target Specificity | Representative Examples | Molecular Size Range |
|---|---|---|---|
| Type 1 Sodium Channel Toxins | Voltage-gated sodium channels | Multiple variants documented | 3-5 kDa |
| Type 2 Sodium Channel Toxins | Voltage-gated sodium channels | Neurotoxin I (S. helianthus) | 3-5 kDa |
| Potassium Channel Toxins | Voltage-gated potassium channels | Various Kv channel subtypes | 3.5-6.5 kDa |
| Actinoporins | Membrane pore formation | Sticholysins | ~20 kDa |
The molecular characteristics that define the taxonomic placement of neurotoxin I within the type 2 classification include specific amino acid sequence motifs, disulfide bond patterns, and functional properties. Comparative sequence analysis demonstrates that neurotoxin I from Stichodactyla helianthus shares approximately 69% sequence identity with corresponding neurotoxins from other Stichodactylidae family members, while showing only 33% identity with neurotoxins from the taxonomically distinct Actiniidae family.
The structural conservation patterns observed across sea anemone neurotoxin families reflect their evolutionary origins and functional constraints. Six cysteine residues that form three disulfide bonds represent highly conserved structural elements that account for nearly half of the amino acid positions common to all characterized sea anemone neurotoxins. These disulfide linkages contribute to the remarkable stability of these compounds and their resistance to proteolytic degradation under physiological conditions.
Properties
CAS No. |
117860-13-6 |
|---|---|
Molecular Formula |
C11H21NO3 |
Synonyms |
neurotoxin I, Stichodactyla helianthus |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with β-Defensin-12 and Defensin-Like Peptide (DLP-1)
ShI shares structural homology with β-defensin-12 and DLP-1, despite divergent biological functions:
Key insights :
Comparison with Other Sea Anemone Neurotoxins
CgNa (Condylactis gigantea)
- Structure : Hybrid of type I and II toxins, with a β-sheet core resembling ShI .
- Function : Binds NaV channels but exhibits unique electrophysiological effects, possibly due to divergent loop conformations .
Heteractotoxins (Heteractis crispa)
Functional Divergence Despite Structural Similarity
- ShI vs.
Research Advancements and Challenges
- Early structural studies (1990s) : NMR-derived models of ShI had backbone RMSD >2.4 Å, limiting mechanistic insights .
- Refined structures (post-1995) : Improved resolution (RMSD <1.14 Å) clarified the role of the Asp6-Glu8 β-turn in NaV channel binding .
- Unresolved questions : The dynamic loop (residues 7–16) in ShI may adopt distinct conformations during channel interaction, a hypothesis requiring molecular dynamics validation .
Preparation Methods
Source Material and Initial Processing
ShK is naturally isolated from the Caribbean sea anemone Stichodactyla helianthus. Specimens are typically frozen and thawed to release an aqueous exudate rich in bioactive polypeptides. Early isolation protocols involved homogenizing tentacles or whole bodies in distilled water, followed by centrifugation to remove cellular debris. The supernatant is then lyophilized and reconstituted in buffer for subsequent purification.
Chromatographic Purification
Purification relies on multi-step chromatography to separate ShK from homologous toxins (e.g., ShK-II, ShK-III) and non-toxic proteins.
Gel Filtration (Sephadex G-50)
The crude extract is first fractionated using a Sephadex G-50 column equilibrated with phosphate buffer (pH 7.0, 0.15 M NaCl). ShK elutes in the mid-molecular-weight range (~5 kDa), distinct from larger proteins like actinoporins.
Ion-Exchange Chromatography
Active fractions from gel filtration undergo cation-exchange chromatography on phosphocellulose or sulfopropyl (SP)-Sephadex. ShK binds strongly at neutral pH due to its high isoelectric point (pI 8.3) and is eluted with a linear NaCl gradient (0–1.0 M).
Reverse-Phase HPLC
Final purification is achieved via reverse-phase HPLC on C18 columns using acetonitrile gradients in 0.1% trifluoroacetic acid (TFA). ShK typically elutes at ~35–40% acetonitrile, yielding >95% purity.
Table 1: Summary of Natural Extraction Protocols
Chemical Synthesis of ShK
Solid-Phase Peptide Synthesis (SPPS)
Total chemical synthesis enables production of ShK analogues with modified stereochemistry or residues. The t-butoxycarbonyl (Boc) SPPS strategy is preferred for its compatibility with cysteine-rich peptides.
Segment Synthesis
ShK is divided into two unprotected peptide segments:
Each segment is synthesized on a Merrifield resin using in situ neutralization protocols. Coupling reactions employ hydroxybenzotriazole (HOBt) activation, with cysteine residues protected as acetamidomethyl (Acm) derivatives.
Native Chemical Ligation
Segments are covalently joined via native chemical ligation at Gln¹⁶–Cys¹⁷. The reaction proceeds in 6 M guanidine-HCl (pH 7.0) with 2% thiophenol, achieving >80% yield.
Folding and Disulfide Bridging
The linear polypeptide is folded under redox conditions (0.1 M Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM reduced/oxidized glutathione). Correct disulfide pairing (Cys³–Cys³⁵, Cys¹²–Cios²⁸, Cios¹⁷–Cios³²) is confirmed by HPLC and mass spectrometry.
Table 2: Synthetic ShK Production Workflow
Challenges in Synthesis
-
Contamination Risks : Trace amounts of wild-type ShK in synthetic batches can falsely suggest bioactivity in enantiomers (e.g., d-allo-ShK).
-
Stereochemical Integrity : Retaining natural stereochemistry at Ile and Thr residues is critical; mismatches reduce Kv1.3 affinity by >50,000-fold.
Analytical Characterization of Prepared ShK
Structural Validation via NMR
High-resolution ¹H NMR (500 MHz) reveals ShK’s solution structure: a four-stranded antiparallel β-sheet (residues 1–3, 19–24, 29–34, 40–47) connected by flexible loops. Key findings include:
-
pKa values for ionizable groups (e.g., Glu⁸: 3.7; Tyr³⁶: 10.9).
-
Conformational shifts below pH 4 (carboxylate protonation) and above pH 10 (unfolding).
Table 3: NMR-Derived Structural Features
Edman Degradation Sequencing
Automated Edman degradation of reduced and carboxymethylated ShK confirmed its 35-residue sequence:
A¹ACKC⁵DDEGP¹⁰DIRTA¹⁵PLTGT²⁰VDLGS²⁵CNAGW³⁰EKCAS³⁵YYTII⁴⁰ADCCR⁴⁵KKK
Discrepancies with actiniid toxins (e.g., Anemonia sulcata toxin II) highlight evolutionary divergence in sea anemone toxins.
Comparative Analysis of Preparation Methods
Yield and Purity
Q & A
Q. What experimental methodologies are commonly employed to determine the three-dimensional structure of Stichodactyla helianthus neurotoxin I in solution?
The solution structure of neurotoxin I has been resolved using nuclear magnetic resonance (NMR) spectroscopy, distance geometry (DG) calculations, and restrained molecular dynamics (MD) simulations. Key steps include:
- Acquisition of two-dimensional nuclear Overhauser enhancement (NOE) spectra to derive distance constraints (e.g., 913 NOE-derived distances in refined studies) .
- Use of dihedral angle restraints from spin-spin coupling constants (15 angles in initial studies) .
- Iterative refinement via back-calculation of NOE spectra to minimize discrepancies between experimental and simulated data, reducing R factors for cross-peak agreement .
Q. What are the core structural elements of Stichodactyla helianthus neurotoxin I?
The neurotoxin adopts a twisted, four-stranded antiparallel β-sheet core (residues 1–3, 19–24, 29–34, and 40–47) connected by three loops. Two loops are well-defined by NMR data, while the third (residues 7–16) exhibits conformational flexibility due to sparse NOE constraints . A type I β-turn involving Asp6, Asp7, and Glu8 is critical for sodium channel interaction .
Q. How are functionally critical residues identified in neurotoxin I?
Strategies include:
- Structural alignment : Comparing conserved motifs (e.g., β-turn residues) with homologous toxins (e.g., β-defensin-12) .
- Mutagenesis : Alanine scanning of acidic clusters (e.g., Asp6/Asp7/Glu8) followed by electrophysiological assays to assess sodium current modulation .
- Binding assays : Surface plasmon resonance (SPR) to quantify affinity changes in mutants .
Q. What protocols are recommended for preparing neurotoxin I samples for NMR studies?
- Solubility optimization : Use aqueous buffers (e.g., 20 mM phosphate, pH 6.0) with 50–100 mM NaCl to mimic physiological conditions .
- Isotope labeling : Uniform ¹⁵N/¹³C labeling in recombinant expression systems to enhance NMR signal resolution .
- Stability testing : Monitor thermal denaturation via circular dichroism (CD) to ensure structural integrity during data collection .
Q. How does neurotoxin I compare structurally to other sea anemone sodium channel toxins?
Neurotoxin I shares a β-defensin-like fold with toxins such as equinatoxin II (EqtII) but differs in loop flexibility and electrostatic surface properties. For example, EqtII lacks the conserved acidic β-turn critical for sodium channel binding in ShI, highlighting functional divergence despite structural homology .
Advanced Research Questions
Q. How do researchers address discrepancies in loop conformation variability observed in structural studies of neurotoxin I?
The flexible loop (residues 7–16) poses challenges due to limited NOE constraints. Advanced strategies include:
- Ensemble refinement : Using residual dipolar coupling (RDC) data to model conformational averaging .
- Paramagnetic probes : Strategic placement of spin labels for paramagnetic relaxation enhancement (PRE) to capture transient conformations .
- Molecular dynamics (MD) : Explicit solvent simulations to explore dynamic behavior while maintaining NMR-derived distance restraints .
Q. What methodological advancements have improved the precision of neurotoxin I structural models over time?
Early NMR studies (1991) reported backbone RMSD values of 3.6 Å, which were reduced to 1.14 Å in refined models (1995) through:
Q. How do cytolytic proteins (e.g., sticholysins) and neurotoxins from S. helianthus differ in mechanism despite structural similarities?
- Sticholysins (e.g., StnI/II) are actinoporins that form pores in lipid membranes via cholesterol-dependent binding .
- Neurotoxin I targets voltage-gated sodium channels through electrostatic interactions with domain II S3-S4 loops .
- Experimental differentiation : Lipid vesicle permeabilization assays for cytolysins vs. patch-clamp electrophysiology for neurotoxins .
Q. What challenges arise in interpreting NMR data for flexible regions of neurotoxin I, and how are they mitigated?
- Low NOE density : Flexible regions yield fewer NOEs, necessitating complementary techniques like RDCs or PREs .
- Conformational averaging : Ensemble-based modeling (e.g., using Xplor-NIH or CYANA) to represent dynamic states .
- Validation : Cross-checking with mutagenesis data (e.g., truncating flexible loops to assess functional impact) .
Q. What experimental designs are used to study neurotoxin I's antitumoral potential in preclinical models?
- In vitro cytotoxicity : Dose-response assays on tumor cell lines (e.g., measuring IC₅₀ via MTT assays) .
- In vivo models : Xenograft studies in immunocompromised mice, monitoring tumor volume and metastasis .
- Mechanistic probes : Flow cytometry to assess apoptosis/necrosis ratios and Western blotting for caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
